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Compound of Interest

Compound Name: 3-Bromo-6-hydroxy-7-azaindole

CAS No.: 1190322-14-5

Cat. No.: B3219958

Get Quote

Executive Summary
3-Bromo-6-hydroxy-7-azaindole (also known as 3-bromo-1,7-dihydro-6H-pyrrolo[2,3-

b]pyridin-6-one) is a critical scaffold in the synthesis of type I and type II kinase inhibitors,

including B-Raf inhibitors like Vemurafenib.

Characterizing this intermediate requires distinguishing it from its non-brominated precursor (6-

hydroxy-7-azaindole) and confirming the regioselectivity of bromination. This guide provides a

definitive infrared (IR) spectroscopy framework for this compound. Unlike NMR, which requires

dissolution, IR offers a rapid, solid-state assessment of the tautomeric state (lactam vs. lactim)

and functional group integrity (C-Br presence).

Key Diagnostic Insight: The "6-hydroxy" nomenclature is formally correct but spectroscopically

misleading. In the solid state, this compound exists predominantly as the lactam tautomer

(pyridin-6-one). Therefore, the IR spectrum is dominated by a strong Amide-like C=O stretch

(~1620–1660 cm⁻¹) rather than a phenolic O-H stretch.
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Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is prerequisite to interpreting the spectrum. The 7-

azaindole core allows for proton transfer between the N7 nitrogen and the C6 oxygen.

Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the resulting dominant spectral features.

Spectral Consequences of Lactam Dominance

Lactim Form
(6-Hydroxy-7-azaindole)

Diagnostic: Phenolic O-H (~3400 cm⁻¹)
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(1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one)

Diagnostic: Amide C=O (~1650 cm⁻¹)
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Figure 1: Tautomeric equilibrium favoring the Lactam form in solid-state analysis, dictating the

primary IR features.

Characteristic Peak Assignments
The following assignments are derived from comparative analysis of 7-azaindole derivatives

and specific halogenated analogs.

A. High-Frequency Region (3500–2500 cm⁻¹)
This region is complex due to extensive hydrogen bonding (dimer formation) typical of

azaindoles.

3200–3100 cm⁻¹ (N1-H Stretch): The pyrrole ring N-H. In the 3-bromo derivative, the

electron-withdrawing bromine increases the acidity of this proton, often broadening the band
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and shifting it slightly lower compared to the parent azaindole.

3000–2800 cm⁻¹ (N7-H Stretch): Specific to the lactam form. This broad feature often

overlaps with C-H stretches. It is indicative of the protonated pyridine nitrogen (N7) involved

in strong intermolecular H-bonding (dimers or ribbons).

Absence of Free O-H: You should not see a sharp peak at 3600 cm⁻¹. A very broad

underlying absorption may exist if trace moisture or amorphous regions are present.

B. Double Bond Region (1700–1500 cm⁻¹)
This is the fingerprint for identity.

1660–1620 cm⁻¹ (C=O Stretch):The Critical Peak. This strong band confirms the oxidation at

C6. It appears lower than a typical ketone due to conjugation with the nitrogen lone pair

(amide-like resonance).

1600–1580 cm⁻¹ (C=C / C=N Ring Stretch): Skeletal vibrations of the pyridine/pyrrole rings.

1550–1500 cm⁻¹ (Amide II-like): N-H bending mixed with C-N stretching, characteristic of the

cyclic lactam structure.

C. Fingerprint Region (1000–500 cm⁻¹)
Used for confirming the bromination pattern.

~1130 cm⁻¹ (C-N Stretch): Ring breathing modes affected by the C6=O.

600–800 cm⁻¹ (C-Br Stretch): The C-Br stretch in heteroaromatic systems is often coupled

with ring deformations. Look for a new, medium-to-strong band in the 680–750 cm⁻¹ range

that is absent in the non-brominated precursor.

Comparative Analysis Table
Use this table to validate your product against common precursors and analogs.
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Functional
Group

Vibration Mode

3-Bromo-6-

hydroxy-7-

azaindole

(Target)

6-Hydroxy-7-
azaindole
(Precursor)

3-Bromo-7-
azaindole
(Analog)

Carbonyl (C=O) Stretch
Strong (~1640

cm⁻¹)

Strong (~1640

cm⁻¹)
Absent

Pyrrole N-H Stretch
Medium/Broad

(~3150 cm⁻¹)

Medium/Broad

(~3150 cm⁻¹)

Medium/Broad

(~3200 cm⁻¹)

Lactam N-H Stretch
Present (2800-

3000 cm⁻¹)
Present Absent

C-Br Stretch/Ring
Present (~690-

720 cm⁻¹)
Absent

Present (~700

cm⁻¹)

Ring C=C/C=N Skeletal ~1580 cm⁻¹ ~1590 cm⁻¹ ~1580 cm⁻¹

Interpretation Logic:

Check 1640 cm⁻¹: If absent, you have likely not oxidized the ring (or have the wrong

tautomer, unlikely in solid).

Check 700 cm⁻¹: If absent, bromination at C3 failed.

Check 3200 cm⁻¹: If this is a sharp, single peak, the sample may be non-H-bonded (rare in

solid) or amorphous.

Validated Experimental Protocol (ATR-FTIR)
This protocol minimizes environmental interference (water vapor) which is critical for the N-H

region.

Materials
Instrument: FTIR Spectrometer with DTGS or MCT detector.

Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
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Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
System Blanking:

Clean ATR crystal with isopropanol; allow to dry completely.

Collect background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor lines.

Sample Preparation:

Place ~2-5 mg of 3-Bromo-6-hydroxy-7-azaindole solid directly on the crystal.

Crucial: Apply high pressure using the anvil.

Reasoning: High pressure ensures intimate contact between the high-refractive-index

crystal and the solid powder, improving the evanescent wave penetration.

Data Acquisition:

Scan range: 4000–450 cm⁻¹.

Scans: 32 or 64 (to improve Signal-to-Noise ratio).

Resolution: 4 cm⁻¹.

Post-Processing (Optional):

Apply ATR Correction (if quantitative comparison to transmission library spectra is

needed). ATR intensities are wavelength-dependent (

).

Baseline correction (only if significant drift is observed).

Troubleshooting Common Artifacts
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Broad hump >3000 cm⁻¹: Sample is likely hygroscopic. Dry in a vacuum oven at 40°C for 2

hours and re-measure.

Doublet at 2350 cm⁻¹: Background change (breathing near sample). Re-run background.

Weak C-Br band: ATR penetration depth is low at low wavenumbers. Ensure maximum

pressure is applied to the sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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